3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds structurally related to 3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide have been synthesized and characterized, providing insights into their potential biological activities. Studies have shown that these derivatives exhibit significant biological activity, such as toxicity against bacteria (Uma et al., 2017).
Biological Activity
- Novel analogs of this compound have been found to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the compound's potential use in developing new antibacterial agents (Palkar et al., 2017).
Structural Studies
- In-depth structural studies, including X-ray crystallography and DFT calculations, have been conducted on related compounds. These studies are crucial for understanding the compound's molecular geometry and electronic structure, which are essential for predicting its reactivity and interaction with biological targets (Kumara et al., 2018).
Potential Anticancer Properties
- Some derivatives of this compound have been evaluated for their anticancer activity. These studies provide preliminary insights into the potential use of these compounds in cancer treatment, although further research is needed to fully understand their efficacy and mechanism of action (Deshineni et al., 2020).
Antioxidant Properties
- Research has also explored the antioxidant properties of related thiazole derivatives. This line of investigation is significant for applications in fields like pharmaceuticals, where oxidative stress plays a role in various diseases (Amer et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, potentially activating or inhibiting enzymes or stimulating or blocking receptors
Pharmacokinetics
Thiazole derivatives have been found to exhibit a variety of pharmacokinetic properties . .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological effects . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives . .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-7-9(13(17-18)20-2)12(19)15-8-4-5-10-11(6-8)22-14(16-10)21-3/h4-7H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELNOEQZRACRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.